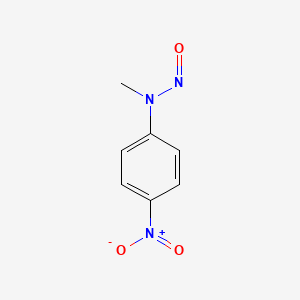

N-Nitroso-N-methyl-4-nitroaniline

Übersicht

Beschreibung

“N-Nitroso-N-methyl-4-nitroaniline” is a compound that has been used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives . It is also used for the detection of singlet oxygen .

Chemical Reactions Analysis

“N-Nitroso-N-methyl-4-nitroaniline” is known to be reactive and prone to reduction reactions that yield amino derivatives . It is also involved in the detection of singlet oxygen, where it undergoes oxidation .Physical And Chemical Properties Analysis

“N-Nitroso-N-methyl-4-nitroaniline” is a solid crystalline substance with a yellow or brownish-yellow color. It has a melting point of 180-182°C, showcasing its stability . It is easily soluble in acetone and benzene, slightly soluble in ethanol, and insoluble in water .Wissenschaftliche Forschungsanwendungen

Use in Synthesis of Insensitive Explosives and Other Applications : N-Nitroso-N-methyl-4-nitroaniline is used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives. It is also commonly utilized as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor (Viswanath, Ghosh, & Boddu, 2018).

Biodegradation Study : The aerobic degradation of N-Nitroso-N-methyl-4-nitroaniline by soil microorganisms has been investigated. A soil microcosms study showed efficient aerobic degradation of this compound by soil bacteria, Pseudomonas sp. strain FK357, using it as the sole carbon, nitrogen, and energy source. This research contributes to understanding the environmental impact and potential bioremediation of this chemical (Khan, Vyas, Pal, & Cameotra, 2013).

Carcinogenicity Research : Studies on the carcinogenicity of N-Nitroso-N-methyl-4-nitroaniline in F344 rats revealed that it induced tumors in the upper gastrointestinal tract, particularly in the esophagus. This research helps in understanding the potential health risks associated with exposure to this chemical (Kroeger-Koepke, Reuber, Iype, Lijinsky, & Michejda, 1983).

Reaction with Polymers : N-Nitroso-N-methyl-4-nitroaniline reacts with various polymers, and this reaction is influenced by conditions like temperature. This study contributes to the understanding of its interaction with polymers, which is valuable in materials science (Morita, 1976).

Formation of Carcinogenic Compounds : The formation of carcinogenic N-nitroso compounds, which includes N-Nitroso-N-methyl-4-nitroaniline, by the reaction between nitrous acid and other compounds, can be blocked by ascorbic acid. This research is significant in understanding the formation and prevention of carcinogenic compounds (Mirvish, Wallcave, Eagen, & Shubik, 1972).

Hydrogen Bonding Studies : The structure of N-Nitroso-N-methyl-4-nitroaniline has been studied in terms of its hydrogen bonding capabilities, contributing to the understanding of its molecular interactions (Ferguson et al., 2001).

Safety and Hazards

“N-Nitroso-N-methyl-4-nitroaniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . Exposure to high concentrations may cause irritation of the respiratory tract, nose, and eyes. Prolonged contact with skin may cause dermatitis and other skin problems .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-(4-nitrophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-9(8-11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTRFSFECFPSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021002 | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N-methyl-4-nitroaniline | |

CAS RN |

943-41-9 | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMT2K8VW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

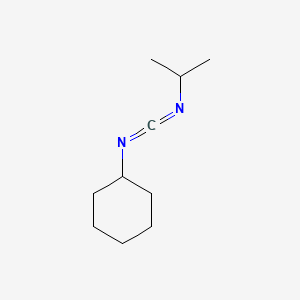

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the carcinogenicity of N-Nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) unexpected compared to similar compounds?

A1: Research suggests that while N-Nitroso-N-methylaniline (NMA) and N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) induce tumors in F344 rats, particularly in the esophagus [], p-NO2-NMA does not appear to be carcinogenic. This is surprising because p-NO2-NMA is a potent mutagen in Salmonella typhimurium, while NMA and p-F-NMA are not []. This lack of correlation between mutagenicity and carcinogenicity highlights the complexities of chemical interactions within biological systems. Further research is needed to elucidate the specific mechanisms underlying these observations.

Q2: How are nitro and nitroso derivatives of propellant stabilizers synthesized?

A2: Researchers have developed methods to synthesize various nitro and nitroso derivatives of propellant stabilizers like diphenylamine (DPA) and 1,3-diethyl-l,3-diphenylurea (ethylcentralite or EC) []. For instance, di, tri, and tetranitrodiphenylamines can be produced by reacting nitroanilines and chloronitrobenzenes in a base-activated alumina column []. N-nitroso-N-alkyl compounds, including N-Nitroso-N-methyl-4-nitroaniline, are synthesized using nitrosyl acetate in acetic acid as the N-nitrosating agent []. These synthetic methodologies allow for the production of specific derivatives, facilitating further research into their properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)